![molecular formula C18H27NO8 B6005655 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate](/img/structure/B6005655.png)
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DMXB-A is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a receptor that is involved in various physiological processes such as learning and memory, inflammation, and synaptic plasticity.
Wirkmechanismus
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's mechanism of action involves binding to the α7-nAChR, which is a ligand-gated ion channel that is primarily expressed in the central nervous system and immune cells. Activation of the α7-nAChR by 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate results in the influx of calcium ions into the cell, leading to downstream signaling events that are involved in various physiological processes.
Biochemical and Physiological Effects
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating synaptic plasticity. In preclinical models, 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been shown to improve learning and memory, reduce neuroinflammation, and alleviate symptoms of schizophrenia and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate in lab experiments is its selective agonistic action on the α7-nAChR, which allows for targeted manipulation of this receptor. However, one limitation is that 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's effects may be influenced by other factors such as the presence of other nicotinic acetylcholine receptor subtypes or other signaling pathways.
Zukünftige Richtungen
There are several future directions for 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate research, including further investigation of its therapeutic potential in various diseases, optimization of its pharmacological properties, and exploration of its effects on other physiological processes. Additionally, research on the structure-activity relationship of 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate may lead to the development of more potent and selective α7-nAChR agonists for drug development.
Synthesemethoden
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxyphenol with butyl bromide to form 4-bromo-2,6-dimethoxyphenylbutane. The bromo compound is then reacted with morpholine to form 4-(2,6-dimethoxyphenoxy)butylmorpholine. Finally, the oxalate salt of 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate is obtained by reacting the free base with oxalic acid.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been studied extensively for its potential therapeutic properties in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The α7-nAChR has been shown to play a crucial role in the pathophysiology of these diseases, and 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's selective agonistic action on this receptor makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.C2H2O4/c1-18-14-6-5-7-15(19-2)16(14)21-11-4-3-8-17-9-12-20-13-10-17;3-1(4)2(5)6/h5-7H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKTMAYQXNIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,6-Dimethoxyphenoxy)butyl]morpholine;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.